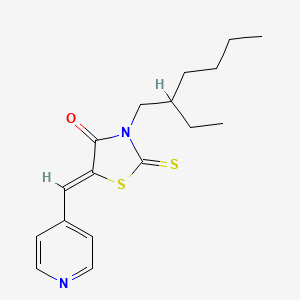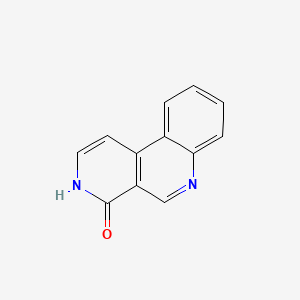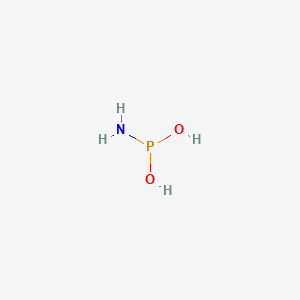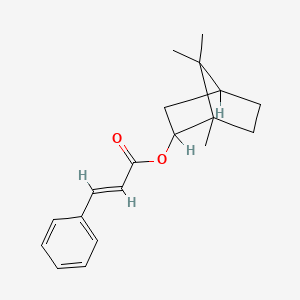
Cinnamic acid, 2-bornyl ester, endo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bornyl cinnamate is a cinnamate ester.
Scientific Research Applications
Anticancer Applications
Cinnamic acid derivatives, including "Cinnamic acid, 2-bornyl ester, endo-", have been noted for their potential as anticancer agents. The 3-phenyl acrylic acid functionality in cinnamic acids offers various reactive sites, leading to the exploration of cinnamoyl derivatives as antitumor agents. Despite their rich medicinal tradition, these compounds, including their anticancer potentials, remained underutilized for decades until recent attention towards various cinnamoyl derivatives and their antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).
Electro-organic Chemistry
The cathodic reduction of cinnamate esters formed with chiral alcohols, such as the bornyl ester, proceeds smoothly with high stereoselectivity. This process yields diastereoisomeric mixtures of esters, and a diastereoisomeric excess of over 95% is achieved using the bornyl ester. These reactions are significant for the synthesis of complex organic molecules and have been studied in detail, showcasing the versatility of cinnamic acid derivatives in electro-organic chemistry (Utley, Güllü, & Motevalli, 1995).
Antioxidant Activity
Cinnamic acid and some of its derivatives, including esters, have been evaluated for their antioxidant activity. The esterification of cinnamic acid leads to derivatives that demonstrate enhanced antioxidant properties. This activity is important in various fields, including food preservation, pharmaceuticals, and cosmetics, where the prevention of oxidation is crucial (Oladimeji, Essien, Sheriff, & Alemika, 2019).
Industrial Applications
In the industry, especially in food and cosmetics, cinnamic acid is used due to its low toxicity and a range of physiological functions like antioxidant, antimicrobial, and anti-cancer activities. It's utilized as a raw material for preservatives and as an ingredient in skin protection agents. Cinnamoyl esters, such as "Cinnamic acid, 2-bornyl ester, endo-", due to their antioxidant activity, are also used in these industries (Skalková & Csomorová, 2016).
Cell Wall Polymer Interaction
Cinnamic acid derivatives are involved in forming ester-ether bridges between cell wall polymers, as seen in wheat and phalaris internodes. These bridges play a crucial role in plant structural integrity and have implications for understanding plant cell wall composition and potential applications in bioengineering and agriculture (Lam, Iiyama, & Stone, 1992).
properties
CAS RN |
41755-67-3 |
|---|---|
Product Name |
Cinnamic acid, 2-bornyl ester, endo- |
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H24O2/c1-18(2)15-11-12-19(18,3)16(13-15)21-17(20)10-9-14-7-5-4-6-8-14/h4-10,15-16H,11-13H2,1-3H3/b10-9+ |
InChI Key |
ACTRLDZRLKIJEH-MDZDMXLPSA-N |
Isomeric SMILES |
CC1(C2CCC1(C(C2)OC(=O)/C=C/C3=CC=CC=C3)C)C |
SMILES |
CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC=CC=C3)C)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC=CC=C3)C)C |
Other CAS RN |
41755-67-3 |
synonyms |
bornyl cinnamate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



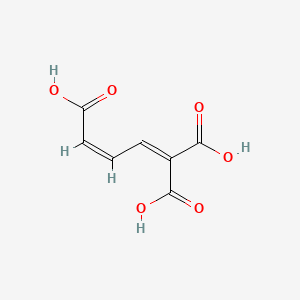

![5,7-Dihydroxy-3-[2,3-dihydro-4-hydroxy-2-(2-hydroxyisopropyl)benzofuran-7-yl]chromone](/img/structure/B1237759.png)
![(2E,3E)-4-[4-(benzyloxy)phenyl]-N-hydroxybut-3-en-2-imine](/img/structure/B1237761.png)


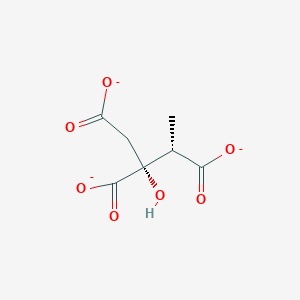

![4-[(2,6-Dimorpholino-3-pyridinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1237771.png)
